cis-3-Methoxy-3-methylcyclobutan-1-amine
Description
cis-3-Methoxy-3-methylcyclobutan-1-amine is a cyclobutane derivative featuring a strained four-membered ring with a methoxy (-OCH₃) and methyl (-CH₃) group at the 3-position in a cis configuration. The compound’s molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol (inferred from structurally similar compounds in the evidence). Its compact structure and substituents make it a subject of interest in medicinal chemistry, particularly for studying ring strain effects and stereoelectronic interactions.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-methoxy-3-methylcyclobutan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-6(8-2)3-5(7)4-6/h5H,3-4,7H2,1-2H3 |
InChI Key |
JZCSXFFNNHBLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Methoxy-3-methylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxy-3-methylcyclobutanone with ammonia or an amine source under reducing conditions to form the desired amine. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control mechanisms to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
cis-3-Methoxy-3-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutanamine derivatives.
Scientific Research Applications
cis-3-Methoxy-3-methylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Methoxy-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares cis-3-Methoxy-3-methylcyclobutan-1-amine with structurally related cyclobutane derivatives and other amine-containing compounds from the evidence:
Key Observations:
Substituent Effects: The methoxymethyl group in cis-3-(methoxymethyl)cyclobutan-1-amine introduces greater steric bulk and flexibility compared to the methoxy + methyl combination in the target compound. This difference may influence solubility and metabolic stability. The hydroxyl group in cis-3-Amino-1-methylcyclobutan-1-ol HCl enhances polarity and hydrogen-bonding capacity, contrasting with the target’s methoxy group, which offers lipophilicity.
The cis-configuration in the target compound may further modulate steric interactions.
Pharmacological Potential: 3-MeOMA (a methoxyphenylpropylamine) shares a methoxy group with the target compound but lacks the cyclobutane ring.
Physicochemical and Analytical Insights
Solubility and Stability
- The hydrochloride salt form of cis-3-Amino-1-methylcyclobutan-1-ol implies improved aqueous solubility compared to free bases like the target compound.
- The methoxy group in the target compound likely enhances lipid solubility, favoring blood-brain barrier penetration if pharmacologically active.
Analytical Techniques
- GC-MS and FTIR (used for 3-MeOMA ) are applicable to the target compound for purity assessment and structural confirmation. For example:
- GC-MS : Effective for volatile amines, with EI ionization fragmenting molecules for mass analysis.
- FTIR : Identifies functional groups (e.g., methoxy C-O stretch near 1100–1250 cm⁻¹).
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